7-Benzyl-3,7-diazabicyclo[4.2.0]octane
Description
Properties
IUPAC Name |
7-benzyl-3,7-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-8-14-7-6-13(12)15/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVZAZIOXSKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701450 | |
| Record name | 7-Benzyl-3,7-diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-70-5 | |
| Record name | 7-Benzyl-3,7-diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-Benzyl-3,7-diazabicyclo[4.2.0]octane with structurally analogous compounds, focusing on substituents, bicyclo systems, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Benzyl groups (e.g., in 25b) correlate with enhanced antimicrobial activity, likely due to increased lipophilicity and membrane penetration . Protecting groups (Boc, Cbz) improve solubility and stability but may reduce direct biological activity unless deprotected .
Bicyclo System Impact :
- The [3.3.0] system in 25b introduces greater ring strain compared to [4.2.0], possibly enhancing binding to mycobacterial targets .
- The [4.2.0] framework offers a larger cavity, accommodating bulkier substituents without significant steric hindrance .
Stereochemical Variations :
- Stereospecific derivatives like (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane highlight the importance of chirality in drug design, influencing receptor interactions and metabolic pathways .
Preparation Methods
Formation of the Diazabicyclo[4.2.0]octane Core
The bicyclic core is commonly constructed via cyclization reactions involving precursors containing nitrogen functionalities and appropriately positioned carbon chains or rings. Typical methods include:
- Cyclization of diamine precursors under controlled conditions to form the bicyclic framework.
- Use of transition-metal catalysis (e.g., palladium or ruthenium catalysts) to promote stereoselective ring closure.
- Intramolecular nucleophilic substitution or ring-closing reactions to establish the bicyclic system.
Protection and Deprotection Strategies
- The use of protecting groups such as tert-butyloxycarbonyl (Boc) on nitrogen atoms is common to enhance stability during synthesis and purification.
- Boc protection is typically introduced by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
- Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Detailed Preparation Method from Literature
Synthesis via Reaction of Bromopropiophenones with N-Benzyl-N-methylamine
A representative synthetic route involves:
- Reacting bromopropiophenone derivatives with N-benzyl-N-methylamine in anhydrous tetrahydrofuran (THF).
- The reaction is performed by stirring the mixture at reflux for approximately 18 hours.
- After cooling, the solvent is removed under reduced pressure.
- The crude product is extracted with ethyl acetate, washed sequentially with saturated sodium bicarbonate solution, water, and brine.
- Drying over sodium sulfate and evaporation yields a crude intermediate.
- Purification by silica gel column chromatography (hexane/ethyl acetate 95:5) affords the N-benzyl bicyclic product in moderate yields (~36%).
Cyclization and Boc Protection
- The bicyclic core is formed by cyclization of appropriate diamine precursors.
- Boc protection is introduced by treating the bicyclic amine with Boc₂O and a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
- Reaction conditions are optimized to maximize yield and stereoselectivity.
- Purification is performed via chromatography, and stereochemistry is confirmed by chiral HPLC or X-ray crystallography.
Comparative Data Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Benzylation of bromopropiophenone | N-benzyl-N-methylamine, reflux | Anhydrous THF | Reflux (~66°C) | 18 hours | ~36 | Purification by silica gel chromatography |
| Cyclization to diazabicyclo core | Transition metal catalyst or intramolecular cyclization | Varies (e.g., DCM) | Ambient to reflux | Several hours | Variable | Stereoselective ring closure |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | DCM | Room temperature | 2-4 hours | High | Stabilizes amine, facilitates purification |
Research Findings and Analytical Characterization
- The synthetic intermediates and final products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
- Mass spectrometry (MS) confirms molecular weight and purity.
- Infrared (IR) spectroscopy is used to verify Boc group presence via characteristic carbonyl stretches (~1680–1720 cm⁻¹).
- X-ray crystallography and chiral HPLC are employed to confirm stereochemical integrity of the bicyclic system.
- The Boc-protected intermediates show enhanced stability and solubility in organic solvents, facilitating handling and further transformations.
Key Notes on Optimization and Industrial Scale-Up
- Optimization of reaction parameters such as solvent, temperature, reaction time, and reagent stoichiometry is critical to maximize yield and purity.
- Continuous flow chemistry methods may be applied for large-scale synthesis to improve efficiency and reproducibility.
- The use of protecting groups like Boc is essential for industrial processes to prevent side reactions and facilitate purification.
- Careful control of stereochemistry is vital due to the impact on biological activity and downstream applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Benzyl-3,7-diazabicyclo[4.2.0]octane, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via cyclization of diamines (e.g., benzyl-protected precursors) with dihaloalkanes under basic conditions (e.g., K₂CO₃ or NaOH). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry to maximize yield (typically 60–75%) .
- Key Validation : Monitor reaction progress via TLC or GC-MS, and purify using column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for structural elucidation of this bicyclic compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms the bicyclic framework and benzyl substitution (e.g., δ 3.5–4.0 ppm for bridgehead protons) .
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) verify amine groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₄N₂, [M+H]⁺ = 175.1234) .
Q. What are the typical chemical reactions involving 7-Benzyl-3,7-diazabicyclo[4.2.0]octane?
- Reactivity Profile :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | N-Oxides |
| Reduction | H₂/Pd-C, NaBH₄ | Debenzylated analogs |
| Alkylation | RX, Base (e.g., NaH) | N-Alkylated derivatives |
- Note : Benzyl groups enhance stability but may require deprotection for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., nAChR vs. orexin receptor binding)?
- Strategies :
- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic validation .
- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC or asymmetric synthesis, as racemic mixtures may yield conflicting data .
- Case Study : Methyl-substituted analogs (e.g., 7-Methyl-3,7-diazabicyclo[4.2.0]octane) show enhanced nAChR affinity but reduced orexin activity, highlighting substituent-dependent selectivity .
Q. What strategies enable stereochemical control during the synthesis of bicyclic derivatives?
- Methodological Approaches :
- Chiral Auxiliaries : Use tert-butyl or Boc-protected intermediates to direct cyclization stereochemistry .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective ring-closing metathesis .
- Analytical Confirmation : X-ray crystallography or NOESY NMR to assign absolute configuration .
Q. How can computational modeling guide the design of 7-Benzyl analogs for selective receptor targeting?
- Workflow :
Docking Studies : Use AutoDock Vina to predict binding poses at nAChR vs. orexin receptors .
MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
QSAR Analysis : Correlate substituent electronic effects (Hammett σ) with IC₅₀ values .
- Example : Sulfonyl-substituted derivatives (e.g., 7-((2-Nitrophenyl)sulfonyl) analogs) show improved hydrophobic interactions in nAChR pockets .
Data Contradiction Analysis
Q. Why do solubility and stability profiles vary across studies for this compound?
- Factors :
- Solvent Systems : Aqueous solubility is pH-dependent (pKa ~8.5 for secondary amines); use buffered solutions (PBS, pH 7.4) for consistency .
- Degradation Pathways : Autoxidation of benzyl groups in air; store under inert gas (N₂/Ar) at −20°C .
- Mitigation : Standardize experimental protocols (e.g., ICH guidelines) and report detailed storage/processing conditions .
Methodological Resources
- Synthetic Protocols : [1, 9]
- Biological Assays : [23]
- Computational Tools : MOE, Schrödinger Suite .
For stereochemical challenges or receptor studies, consult crystallographic databases (CCDC) and ChEMBL bioactivity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
